3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde
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Overview
Description
3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains several functional groups, including a methoxy group, a nitro group, a pyrrolidine ring, and a sulfonylphenoxy moiety, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a versatile scaffold in drug discovery and is used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The compound contains an aldehyde group , which can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, nitrogen acts as the nucleophile instead of oxygen .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a well-known biochemical reaction .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The formation of oximes and hydrazones from aldehydes and ketones can have various biological implications .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the reactivity of aldehydes and ketones, and thus the formation of oximes and hydrazones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, which are then coupled through various chemical reactions. For instance, the synthesis might begin with the nitration of a suitable aromatic precursor, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step often involves the formation of the benzaldehyde moiety via formylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzoic acid
Reduction: 3-Methoxy-4-(2-amino-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds with potential pharmaceutical applications.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-nitrophenoxy)benzaldehyde
- 4-(2-Nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde
- 3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylphenoxy)benzaldehyde
Uniqueness
3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde is unique due to the presence of both the pyrrolidine ring and the sulfonylphenoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
3-methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c1-26-18-10-13(12-21)4-6-17(18)27-16-7-5-14(11-15(16)20(22)23)28(24,25)19-8-2-3-9-19/h4-7,10-12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXHYCCIMAROQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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